molecular formula C7H5ClO3S B14547044 5-(Chlorosulfanyl)-2-hydroxybenzoic acid CAS No. 62176-14-1

5-(Chlorosulfanyl)-2-hydroxybenzoic acid

Cat. No.: B14547044
CAS No.: 62176-14-1
M. Wt: 204.63 g/mol
InChI Key: DBYHJKDSGACSAV-UHFFFAOYSA-N
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Description

5-(Chlorosulfanyl)-2-hydroxybenzoic acid is an organic compound that features a chlorosulfanyl group attached to a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfanyl)-2-hydroxybenzoic acid typically involves the introduction of a chlorosulfanyl group to a hydroxybenzoic acid precursor. One common method involves the reaction of 2-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors with precise temperature and pressure controls. The process often includes steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfanyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chlorosulfanyl group can be reduced to a thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while substitution of the chlorosulfanyl group can produce various substituted benzoic acids .

Scientific Research Applications

5-(Chlorosulfanyl)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfanyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfanyl)-2-hydroxybenzoic acid is unique due to the presence of both a chlorosulfanyl group and a hydroxybenzoic acid structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

62176-14-1

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

5-chlorosulfanyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H5ClO3S/c8-12-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)

InChI Key

DBYHJKDSGACSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCl)C(=O)O)O

Origin of Product

United States

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